![molecular formula C9H10BF7NOS- B3417372 [(Oxido)phenyl(trifluoromethyl)-lambda4-sulfanylidene]dimethylammonium Tetrafluoroborate CAS No. 1046786-08-6](/img/structure/B3417372.png)
[(Oxido)phenyl(trifluoromethyl)-lambda4-sulfanylidene]dimethylammonium Tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, also known as N,N-Dimethyl-S-phenyl-S-(trifluoromethyl)sulfoximinium tetrafluoroborate, is a reagent used for the preparation of monofluoromethyl esters and ethers . It has an empirical formula of C9H11BF7NOS and a molecular weight of 325.05 .
Chemical Reactions Analysis
The compound is used as a reagent in the preparation of monofluoromethyl esters and ethers . More detailed information about its involvement in chemical reactions was not found in the search results.Physical and Chemical Properties Analysis
The compound is a solid with a melting point of 85-90 °C. It should be stored at a temperature of 2-8°C . Its exact physical and chemical properties could not be found in the search results.Wissenschaftliche Forschungsanwendungen
Environmental Degradation of Polyfluoroalkyl Chemicals
Polyfluoroalkyl chemicals, including compounds like [(Oxido)phenyl(trifluoromethyl)-lambda4-sulfanylidene]dimethylammonium Tetrafluoroborate, are widely used in numerous industrial and commercial applications. Their environmental degradation, particularly through microbial means, is a significant area of research. Studies focus on understanding the biodegradability of these compounds in various environmental settings, such as microbial culture, activated sludge, soil, and sediment. These insights are critical for evaluating the environmental fate, effects, and the transformation pathways of these compounds, including their potential degradation into perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs) like perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS) (Liu & Avendaño, 2013).
Hydroprocessing Technology and Catalysts
Research into hydroprocessing catalysts, which are pivotal for refining oil feedstocks and meeting environmental regulations, has highlighted the relevance of compounds like this compound. Transition metal phosphides have emerged as a class of high-activity, stable catalysts, with properties akin to ceramics and metals. These catalysts demonstrate exceptional performance in hydrodesulfurization (HDS) and hydrodenitrogenation (HDN), outperforming traditional promoted sulfides in certain aspects (Oyama et al., 2009).
Environmental Fate and Effects of PFAS Alternatives
The shift from long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs) to alternatives, due to their toxic profiles, has led to the emergence of alternative compounds. Research delves into the chemical identities, environmental releases, persistence, and exposure to biota and humans of these alternatives. However, the safety of these alternatives in terms of human and environmental health remains unclear, necessitating further risk assessments and data generation (Wang et al., 2013).
Bioaccumulation and Environmental Persistence
Perfluorinated acids, including PFCAs and PFASs like PFOS, have raised concerns due to their environmental persistence and bioaccumulation potential. Understanding their bioaccumulation, especially in comparison to persistent lipophilic compounds, is crucial. Studies suggest that PFCAs with shorter fluorinated carbon chains are not considered bioaccumulative according to regulatory criteria, despite their environmental persistence and detectability in wildlife (Conder et al., 2008).
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound [(Oxido)phenyl(trifluoromethyl)-lambda4-sulfanylidene]dimethylammonium Tetrafluoroborate involves the reaction of dimethylamine with phenyl(trifluoromethyl)thionium chloride followed by oxidation with hydrogen peroxide to form the desired product.", "Starting Materials": [ "Dimethylamine", "Phenyl(trifluoromethyl)thionium chloride", "Hydrogen peroxide", "Tetrafluoroboric acid" ], "Reaction": [ "Step 1: Dimethylamine is added to a solution of phenyl(trifluoromethyl)thionium chloride in anhydrous dichloromethane.", "Step 2: The reaction mixture is stirred at room temperature for several hours until complete consumption of the starting material is observed.", "Step 3: The resulting product is then treated with hydrogen peroxide to oxidize the sulfur atom to a sulfone group.", "Step 4: The reaction mixture is stirred at room temperature for several hours until complete consumption of the starting material is observed.", "Step 5: The product is then purified by recrystallization from a suitable solvent to obtain [(Oxido)phenyl(trifluoromethyl)-lambda4-sulfanylidene]dimethylammonium Tetrafluoroborate." ] } | |
CAS-Nummer |
1046786-08-6 |
Molekularformel |
C9H10BF7NOS- |
Molekulargewicht |
324.05 g/mol |
IUPAC-Name |
2-[dimethylazaniumylidene(trifluoromethyl)-λ4-sulfanyl]phenolate;tetrafluoroborate |
InChI |
InChI=1S/C9H10F3NOS.BF4/c1-13(2)15(9(10,11)12)8-6-4-3-5-7(8)14;2-1(3,4)5/h3-6H,1-2H3;/q;-1 |
InChI-Schlüssel |
WCYIGBJHCKFTFE-UHFFFAOYSA-N |
SMILES |
[B-](F)(F)(F)F.CN(C)[S+](=O)(C1=CC=CC=C1)C(F)(F)F |
Kanonische SMILES |
[B-](F)(F)(F)F.C[N+](=S(C1=CC=CC=C1[O-])C(F)(F)F)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


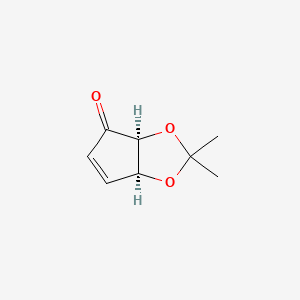
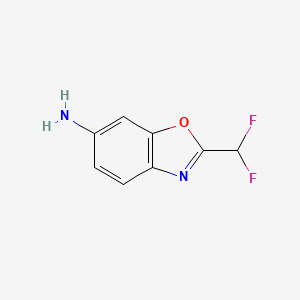



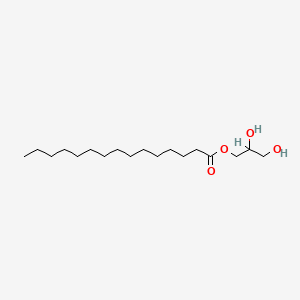
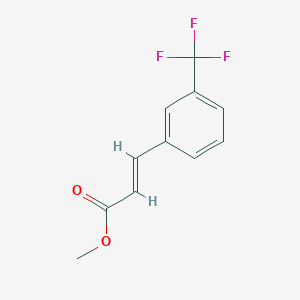
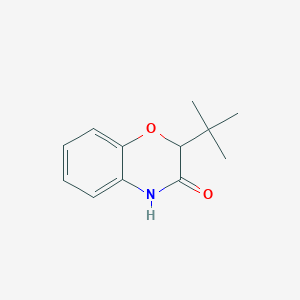

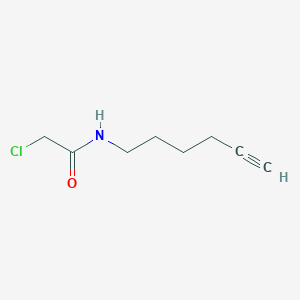
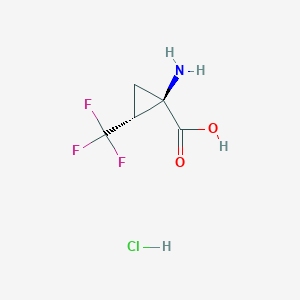
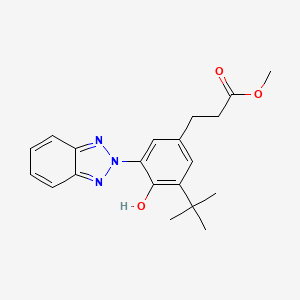
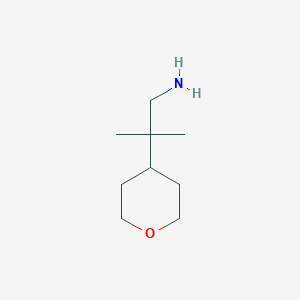
![7-(Propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B3417396.png)
